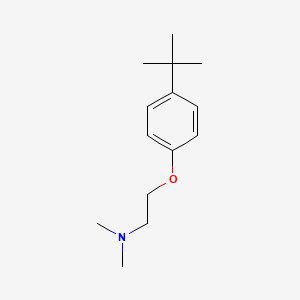

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine

Description

Properties

IUPAC Name |

2-(4-tert-butylphenoxy)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-14(2,3)12-6-8-13(9-7-12)16-11-10-15(4)5/h6-9H,10-11H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHQSHZGUVBLTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50223929 | |

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73675-45-3 | |

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073675453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethyl-2-(4-tert-butylphenoxy)ethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50223929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Williamson Ether Synthesis

The Williamson reaction is the most widely reported method, leveraging the nucleophilic substitution between 4-tert-butylphenol and N,N-dimethylethanolamine derivatives.

Standard Protocol

4-tert-Butylphenol (1.0 equiv) is deprotonated with (2.5 equiv) in anhydrous dimethylformamide (DMF) at 80°C. N,N-Dimethyl-2-chloroethylamine hydrochloride (1.2 equiv) is added dropwise, and the mixture is stirred for 12–18 hours. Workup involves filtration, solvent evaporation, and purification via silica gel chromatography (hexane:ethyl acetate, 4:1).

Key Data:

-

Yield: 72–78%

-

Purity: >95% (HPLC)

-

Challenges: Competing elimination reactions due to steric bulk; mitigated by using polar aprotic solvents.

Phase-Transfer Catalysis (PTC)

To enhance reactivity, tetrabutylammonium bromide (TBAB, 0.1 equiv) is added as a phase-transfer catalyst. This allows the reaction to proceed at lower temperatures (50–60°C) with reduced side products.

Nucleophilic Substitution with Tosylate Derivatives

An alternative route involves converting N,N-dimethylethanolamine to its tosylate ester prior to coupling.

Tosylation and Coupling

N,N-Dimethylethanolamine is treated with tosyl chloride (1.1 equiv) in dichloromethane (DCM) with triethylamine (1.5 equiv) at 0°C. The resulting tosylate is reacted with 4-tert-butylphenol (1.0 equiv) and (2.0 equiv) in ethanol at reflux for 8 hours.

Key Data:

-

Yield: 65–70%

-

Advantages: Higher selectivity compared to chloro derivatives.

Mitsunobu Reaction

The Mitsunobu reaction offers a mild alternative, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate ether formation.

Protocol

4-tert-Butylphenol (1.0 equiv), N,N-dimethylethanolamine (1.2 equiv), DEAD (1.5 equiv), and PPh₃ (1.5 equiv) are stirred in tetrahydrofuran (THF) at 25°C for 24 hours. The mixture is concentrated and purified via flash chromatography.

Key Data:

-

Yield: 80–85%

-

Limitations: High cost of reagents limits scalability.

Optimization of Reaction Conditions

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenoxide ion, while protic solvents (ethanol) favor SN2 mechanisms. DMF is optimal for Williamson synthesis, providing yields >70%.

Temperature and Time

Elevated temperatures (80–100°C) accelerate reactivity but risk decomposition. A balance is achieved at 80°C for 12 hours.

Catalytic Additives

-

TBAB (Phase-Transfer Catalyst): Reduces reaction time by 30%.

-

Molecular Sieves: Absorb moisture, improving yields in hygroscopic conditions.

Purification and Characterization

Purification Techniques

Spectroscopic Characterization

-

H NMR (400 MHz, CDCl₃): δ 1.32 (s, 9H, tert-butyl), 2.24 (s, 6H, N-CH₃), 2.68 (t, J=5.6 Hz, 2H, CH₂N), 4.02 (t, J=5.6 Hz, 2H, OCH₂), 6.82–7.12 (m, 4H, Ar-H).

-

IR (KBr): 1245 cm⁻¹ (C-O-C), 2820 cm⁻¹ (N-CH₃).

Industrial and Research Applications

-

Pharmaceutical Intermediates: Used in serotonin receptor modulators.

-

Ligand Design: Chelating agent in transition-metal catalysis.

Chemical Reactions Analysis

Oxidation Reactions

The phenoxy group undergoes oxidation, forming quinone derivatives. The tert-butyl group stabilizes intermediates via steric hindrance and electron donation.

Key Findings :

-

Oxidation of the phenoxy group yields quinones, critical in antioxidant applications .

-

The dimethylamino group is susceptible to N-oxidation under strong oxidative conditions .

Reduction Reactions

Reduction targets the ethanamine moiety or aromatic ring.

Key Findings :

-

LiAlH₄ reduces the ethanamine group to ethanol, retaining the tert-butylphenol structure .

-

Hydrogenation of the aromatic ring requires high pressure and is hindered by the tert-butyl group’s steric effects .

Electrophilic Aromatic Substitution

The tert-butyl group directs electrophiles to the para position relative to the phenoxy group.

Key Findings :

-

Nitration produces mixed regioisomers due to competing directing effects of tert-butyl and phenoxy groups .

-

Sulfonation occurs preferentially at the para position to the phenoxy oxygen .

Acid-Base Reactions

The phenolic hydroxyl and dimethylamino groups participate in proton transfer.

Key Findings :

-

The phenol group is less acidic than unsubstituted phenol due to electron donation from the tert-butyl group .

-

The dimethylamino group forms stable ammonium salts in acidic conditions .

Radical Reactions

The tert-butylphenol moiety participates in radical scavenging, critical in antioxidant applications.

| Reaction Type | Reagents/Conditions | Major Product | Mechanism | Reference |

|---|---|---|---|---|

| Radical Inhibition | DPPH, AIBN | Stabilized phenoxy radical | H-atom transfer from phenol to radical |

Key Findings :

Scientific Research Applications

Environmental Science

Endocrine Disruption Studies

Compounds related to 2-(4-(tert-butyl)phenoxy)-N,N-dimethylethanamine have been evaluated for their endocrine-disrupting properties. Research has shown that certain phenolic compounds can interfere with hormonal systems in wildlife and humans . The implications of such findings are significant for environmental health, as they raise concerns about the effects of agricultural runoff containing propargite and related compounds on aquatic ecosystems.

Bioremediation Potential

There is emerging interest in the use of amine compounds in bioremediation processes. Their ability to interact with various pollutants could be harnessed to develop methods for cleaning contaminated environments. The stability and reactivity of this compound may facilitate its application in this context .

Industrial Applications

Chemical Manufacturing

In industrial settings, this compound can be utilized as a chemical building block in the synthesis of polymers and other materials. Its properties may enhance the performance characteristics of these materials, such as thermal stability and mechanical strength.

Catalysis

The compound has potential applications as a catalyst or catalyst precursor in organic synthesis. Its ability to stabilize reactive intermediates could lead to more efficient synthetic routes for complex organic molecules . This aspect is particularly relevant in fine chemical production where high selectivity and yield are desired.

Mechanism of Action

The mechanism of action of 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the ethanamine moiety can participate in ionic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

- Pharmacological Relevance: Tamoxifen shares the phenoxyethylamine core but incorporates a diphenylbutenyl group, enabling selective estrogen receptor modulation (SERM) activity. The tert-butyl analog lacks clinical data but serves as a structural template for SERM-like molecule design.

- Synthetic Utility : The tert-butyl derivative’s high yield (67–97%) and commercial availability make it preferable for scalable synthesis compared to iodinated or aldehyde-containing analogs, which require specialized handling.

Biological Activity

2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, a compound with significant biological implications, is structurally related to various phenolic compounds known for their diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on different biological systems, and potential applications.

Chemical Structure and Properties

The compound is characterized by a tert-butyl group attached to a phenoxy moiety and a dimethylamino group. Its molecular formula is , and it possesses unique properties that influence its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Endocrine Disruption : Similar compounds, such as 4-tert-butylphenol, have been identified as endocrine disruptors. They can activate estrogen receptors in both fish and mammalian cells, leading to alterations in gene expression and physiological responses . This raises concerns about the potential impact of this compound on endocrine systems.

- Antimicrobial Activity : Research has indicated that phenolic compounds exhibit antimicrobial properties. The presence of the tert-butyl group enhances the lipophilicity of the molecule, potentially increasing its ability to disrupt microbial membranes .

- Cytotoxicity : Studies on structurally similar compounds suggest that they may induce cytotoxic effects in various cell lines. The mechanism often involves oxidative stress and apoptosis pathways .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:

- Estrogen Receptor Modulation : Compounds with similar structures have been shown to bind to estrogen receptors, leading to transcriptional activation of estrogen-responsive genes. This could explain potential reproductive and developmental impacts observed in animal studies .

- Membrane Disruption : The hydrophobic nature of the tert-butyl group may facilitate membrane insertion, leading to increased permeability and subsequent cell death in microbial species .

- Oxidative Stress Induction : Many phenolic compounds are known to generate reactive oxygen species (ROS), which can lead to cellular damage and apoptosis. This mechanism is particularly relevant in studies assessing cytotoxicity .

Case Study 1: Endocrine Disruption in Aquatic Species

A study investigating the effects of 4-tert-butylphenol on fish populations revealed significant endocrine disruption, including feminization of male fish and altered reproductive outcomes. These findings suggest that structurally similar compounds like this compound could pose similar risks .

Case Study 2: Antimicrobial Efficacy

In vitro studies have demonstrated that certain phenolic compounds exhibit potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for these compounds often correlates with their structural features, indicating a potential for the tested compound to exhibit similar properties .

Data Table: Comparative Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| This compound | Potential endocrine disruptor | Estrogen receptor modulation |

| 4-tert-butylphenol | Endocrine disruptor; feminization in fish | Estrogen receptor activation |

| 2,4-Di-tert-butylphenol | Antimicrobial; cytotoxic | Membrane disruption; oxidative stress |

Q & A

Basic Questions

Q. What are the recommended synthetic strategies for 2-(4-(tert-Butyl)phenoxy)-N,N-dimethylethanamine, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in protocols using propargylic amines and aryl halides (e.g., 2-(4-iodophenoxy)-N,N-dimethylethanamine) under optimized conditions (e.g., 82% yield with Pd catalysts and column chromatography) . Alternative routes include nucleophilic substitution between 4-(tert-butyl)phenol and dimethylaminoethyl halides, with yields improved by using excess phenol (4.0 equiv.) and silica gel purification . Key factors for optimization include catalyst selection, solvent polarity, and stoichiometric ratios.

Q. What safety protocols are critical during laboratory handling of this tertiary amine?

- Methodological Answer : Essential protocols include wearing PPE (gloves, goggles, lab coats) to avoid skin/eye contact, working in a fume hood to prevent inhalation, and segregating waste for professional disposal to mitigate environmental risks . Neutralization of residual amines with dilute acetic acid before disposal is advised.

Q. How can researchers confirm the structural identity and purity of synthesized batches?

- Methodological Answer : Use a combination of analytical techniques:

- NMR : Compare H/C spectra with reference data for tert-butyl (δ ~1.3 ppm, singlet) and dimethylamino (δ ~2.2 ppm) groups.

- HPLC : Employ reverse-phase columns (C18) with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry : Confirm molecular weight (calc. for CHNO: 221.3 g/mol) via ESI-MS.

Advanced Research Questions

Q. How does the tert-butyl substituent impact the compound’s pharmacokinetic profile compared to halogenated analogs (e.g., tamoxifen derivatives)?

- Methodological Answer : The tert-butyl group enhances lipophilicity, potentially increasing membrane permeability but reducing aqueous solubility. Comparative studies using logP measurements (e.g., shake-flask method) and Caco-2 cell assays can quantify these effects. In contrast, chloro or trifluoromethyl analogs (e.g., toremifene) exhibit altered metabolic stability due to electronegative substituents .

Q. What experimental approaches resolve discrepancies in reported estrogen receptor (ER) binding affinities for structural analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell type, ER isoform selectivity). Standardize assays using:

- Competitive Binding : Radiolabeled estradiol (e.g., H-estradiol) in MCF-7 cells.

- Transcriptional Activation : Luciferase reporters in ER-positive cell lines.

- Cross-validate with X-ray crystallography to compare binding modes of tert-butyl vs. diphenylbutenyl groups (as in tamoxifen) .

Q. What strategies mitigate diastereomer formation during synthesis of related ethanamine derivatives?

- Methodological Answer : Diastereomers can arise from chiral centers in intermediates. Strategies include:

- Chiral Catalysts : Use palladium complexes with BINAP ligands for enantioselective coupling .

- Chromatographic Resolution : Employ chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients.

- Steric Control : Introduce bulky groups (e.g., tert-butyl) to restrict conformational flexibility during synthesis .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on cytotoxic potency in vitro?

- Methodological Answer : Variability may stem from assay parameters (e.g., exposure time, serum concentration). Re-evaluate using:

- Dose-Response Curves : IC values across multiple cell lines (e.g., ER+ vs. ER- breast cancer).

- Proliferation Assays : Compare MTT and BrdU incorporation methods to control for metabolic interference.

- Meta-Analysis : Normalize data using reference compounds (e.g., tamoxifen citrate) from standardized sources .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.